molecular formula C8H8N2OS2 B1361896 2-Mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one CAS No. 38201-64-8

2-Mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one

Cat. No.: B1361896
CAS No.: 38201-64-8
M. Wt: 212.3 g/mol
InChI Key: WPZYPEIFPBHUDG-UHFFFAOYSA-N
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Description

2-Mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 38201-64-8) is a high-value chemical scaffold in medicinal chemistry research. This compound serves as a versatile synthetic intermediate for the development of novel therapeutic agents. A primary research application of this compound is in the synthesis of new analgesic and anti-inflammatory molecules. Studies show that 3-substituted derivatives of this core structure exhibit significant analgesic and anti-inflammatory activities. Certain derivatives have demonstrated potency comparable to or exceeding that of the reference standard diclofenac sodium in pharmacological models, making them promising leads for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved safety profiles . The core thieno[2,3-d]pyrimidine structure is a recognized bioisostere of quinazoline, a privileged scaffold in drug discovery known for its diverse central nervous system (CNS) activities . This bioisosteric replacement leverages the similar geometry and electronic features of the thiophene and phenyl rings, which can optimize a compound's interaction with biological targets and improve its pharmacokinetic properties. Researchers utilize this compound as a key starting material, typically converting it to a 3-amino intermediate, which is then reacted with a variety of aldehydes and ketones to create a diverse library of analogs for biological evaluation . This compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5,6-dimethyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS2/c1-3-4(2)13-7-5(3)6(11)9-8(12)10-7/h1-2H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZYPEIFPBHUDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=S)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353974
Record name 2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38201-64-8
Record name 2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method includes the reaction of 2-aminothiophene-3-carboxylic acid with formamide under acidic conditions to form the thienopyrimidinone core . Another approach involves the use of substituted pyrimidine-4-carboxylic acid derivatives in the construction of the thiophene ring .

Industrial Production Methods

Industrial production methods for this compound often employ Pd-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines. This method is efficient and yields high purity products suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions include disulfides, thiol derivatives, and thioethers, each with potential biological activities .

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Research has demonstrated that derivatives of 2-Mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one exhibit significant analgesic and anti-inflammatory activities. In a study comparing these compounds to diclofenac sodium, certain derivatives showed comparable or enhanced efficacy in reducing pain and inflammation .

Ulcerogenic Index

The ulcerogenic potential of these compounds was also evaluated. While some derivatives exhibited beneficial analgesic effects, their safety profile regarding gastrointestinal toxicity needs careful consideration. The ulcerogenic index serves as a critical measure in assessing the therapeutic viability of these compounds for chronic pain management without adverse effects on the gastrointestinal tract.

Case Studies

  • Analgesic Activity : A series of synthesized compounds were tested for their analgesic properties using standard pain models. Among them, compound AS1 displayed the most potent activity, significantly reducing pain responses compared to controls .
  • Anti-inflammatory Activity : Inflammation models indicated that several derivatives effectively reduced inflammatory markers. Compound AS3 was noted for its equipotent activity relative to established anti-inflammatory drugs .

Pain Management

Given their analgesic properties, derivatives of this compound could be explored as alternatives or adjuncts to existing analgesics. Their ability to mitigate pain without significant gastrointestinal side effects positions them as promising candidates for further development.

Anti-inflammatory Drug Development

The anti-inflammatory properties observed suggest potential applications in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease. The therapeutic window of these compounds needs to be established through rigorous clinical testing.

Mechanism of Action

The mechanism of action of 2-Mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves the inhibition of key enzymes in microbial and cancer cells. The compound targets nucleic acid synthesis pathways, leading to cell death. It also interacts with various proteins involved in inflammation, providing anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Comparison of Key Compounds
Compound Name / ID Substituents Molecular Weight Biological Activity Key Findings Reference
Target Compound 2-Mercapto, 5,6-dimethyl 288.39 Analgesic, Anti-inflammatory Precursor for COX-2 inhibitors; moderate selectivity (SI = 4.81)
3-Phenyl Derivative 3-Phenyl, 5,6-dimethyl, 2-mercapto 288.38 Structural analog Studied for antimicrobial potential; no explicit activity reported
AS5 (Tetrahydrobenzo) Benzylideneamino, tetrahydrobenzo ring 323.48* Antimicrobial IR/NMR-confirmed structure; SH group critical for binding
Compound 5 (COX-2 Inhibitor) 2-(parafluorophenyl), 5,6-dimethyl ~314.43* COX-2 Selective Inhibitor IC₅₀ = 42.19 µM (COX-2), SI = 4.81; lead for optimization
6a (Fungicidal Derivative) 2-Morpholino, 3-phenyl, 5,6-dimethyl 314.43* Fungicidal Active against plant pathogens; mild reaction conditions
Pyrido[2,3-d]pyrimidinone Pyridine ring instead of thiophene 331.00 Undisclosed Structural analog with potential anticancer activity

*Calculated based on molecular formula.

Key Observations:

Position 2 Modifications: The mercapto (-SH) group is critical for COX-2 inhibition and anti-inflammatory activity. Substitution with parafluorophenyl (Compound 5) enhances selectivity . Replacement with morpholino (6a) shifts activity to fungicidal applications .

Position 3 Modifications: Introduction of phenyl () or benzylideneamino groups (AS5) alters solubility and target specificity, enabling antimicrobial activity .

Replacement of the thiophene ring with pyridine () changes electronic properties, affecting binding affinity .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison
Compound LogD (pH 5.5) pKa H-Bond Donors H-Bond Acceptors
Target Compound ~3.5* 6.05* 1 (SH) 4
3-(2,4-Dimethylphenyl) Derivative 6.05 6.05 1 2
Compound 5 (COX-2 Inhibitor) N/A N/A 1 4

*Estimated based on structural analogs.

  • Acid-Base Properties : The mercapto group (pKa ~6.05) contributes to pH-dependent solubility, favoring absorption in the gastrointestinal tract .

Biological Activity

2-Mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a sulfur-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by various research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a thieno[2,3-d]pyrimidine core with a mercapto group at the 2-position and two methyl groups at the 5 and 6 positions. Its chemical structure can be represented as follows:

C9H10N2S2\text{C}_9\text{H}_{10}\text{N}_2\text{S}_2

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound against various pathogens.

  • Study Findings :
    • A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL for various bacterial strains .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa8

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays.

  • Research Findings :
    • In vitro assays indicated that this compound exhibited significant scavenging activity against free radicals. The IC50 value in DPPH (1,1-Diphenyl-2-picrylhydrazyl) assay was found to be approximately 20 µg/mL .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been explored in several cancer cell lines.

  • Case Study :
    • A recent investigation assessed the cytotoxicity of this compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results showed an IC50 value of 15 µM for MCF-7 cells and 10 µM for A549 cells after 48 hours of treatment .
Cell LineIC50 (µM)
MCF-715
A54910

The proposed mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. It has been suggested that the compound interacts with DNA and disrupts the cell cycle by inducing apoptosis in cancer cells .

Q & A

Q. What are the key synthetic steps for preparing 2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives?

  • Methodological Answer : The synthesis involves cyclocondensation of substituted thiophene precursors with cyanamide under acidic reflux (e.g., concentrated HCl at 45°C for 12 hours). Subsequent functionalization at the 2-position is achieved via nucleophilic substitution or acyl chloride coupling. For example, 2-(trifluoromethylbenzamido) derivatives are synthesized by reacting the base compound with NaH and 2-(trifluoromethyl)benzoyl chloride in DMF, followed by purification via column chromatography (Hexane:Ethyl acetate = 9.2:0.8) .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer : Use a combination of:
  • IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680–1694 cm⁻¹, S-H stretch for mercapto groups) .
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl protons at δ 2.35–2.40 ppm, aromatic protons in thiophene/pyrimidine rings) .
  • Mass spectrometry (MS) : Verify molecular ion peaks (e.g., m/z 340 for morpholino-substituted derivatives) .

Q. How to evaluate in vitro COX-2/COX-1 inhibitory activity?

  • Methodological Answer : Perform enzyme-linked immunosorbent assays (ELISA) using human recombinant COX-1 and COX-2 enzymes. Use indomethacin as a positive control. Calculate IC₅₀ values via dose-response curves and selectivity indices (SI = IC₅₀ COX-1 / IC₅₀ COX-2). For example, Compound 5 showed COX-2 IC₅₀ = 42.19 µM and SI = 4.81 .

Advanced Research Questions

Q. How to design a structure-activity relationship (SAR) study for COX-2 selectivity?

  • Methodological Answer :
  • Step 1 : Synthesize derivatives with varied substituents at the 2-position (e.g., aryl, alkylamino, trifluoromethyl groups).
  • Step 2 : Test COX-1/COX-2 inhibition and correlate substituent electronic/hydrophobic properties with activity. For instance, parafluorophenyl groups enhance COX-2 selectivity due to optimal steric and electronic interactions .
  • Step 3 : Use computational docking (e.g., AutoDock Vina) to model binding poses in COX-2’s hydrophobic pocket .

Q. How to resolve discrepancies in biological activity between derivatives?

  • Methodological Answer :
  • Purity verification : Re-examine compounds via HPLC or TLC to rule out impurities .
  • Assay reproducibility : Repeat enzymatic assays under standardized conditions (e.g., pH 7.4, 37°C) .
  • Structural analysis : Compare crystallographic or docking data to identify conformational effects on binding .

Q. What alternative therapeutic targets should be explored beyond COX-2?

  • Methodological Answer : Investigate:
  • Microsomal prostaglandin E2 synthase-1 (mPGES-1) : A downstream target in the inflammatory pathway with fewer cardiovascular risks than COX-2 .
  • LIM kinase 1 (LIMK1) : Evaluate inhibition using kinase activity assays (e.g., ADP-Glo™) for anticancer potential .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one
Reactant of Route 2
2-Mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one

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